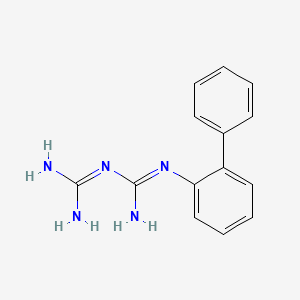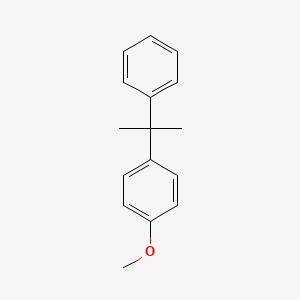![molecular formula C20H23N3O2S B1618566 5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine CAS No. 38519-94-7](/img/structure/B1618566.png)
5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine
描述
5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a methoxy group at the 5-position and a pyrrolidinyl-phenetidino substituent at the 2-position. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
The synthesis of 5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine involves several steps. One common method is the condensation of 5-methoxy-2-aminobenzothiazole with beta-(1-pyrrolidinyl)-p-phenetidine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The mixture is heated under reflux for several hours to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or pyrrolidinyl-phenetidino groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while reduction may produce benzothiazole amines.
科学研究应用
5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in biological research to study its effects on various cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It is investigated for its potential as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
作用机制
The mechanism of action of 5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine can be compared with other similar compounds, such as:
Benzothiazole: The parent compound, which lacks the methoxy and pyrrolidinyl-phenetidino substituents.
5-Methoxybenzothiazole: A simpler derivative with only the methoxy group at the 5-position.
2-(beta-(1-Pyrrolidinyl)-p-Phenetidino)benzothiazole: A derivative with only the pyrrolidinyl-phenetidino substituent at the 2-position.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its simpler analogs.
属性
CAS 编号 |
38519-94-7 |
|---|---|
分子式 |
C20H23N3O2S |
分子量 |
369.5 g/mol |
IUPAC 名称 |
5-methoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C20H23N3O2S/c1-24-17-8-9-19-18(14-17)22-20(26-19)21-15-4-6-16(7-5-15)25-13-12-23-10-2-3-11-23/h4-9,14H,2-3,10-13H2,1H3,(H,21,22) |
InChI 键 |
LUCGXGKFBVBPHV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)OCCN4CCCC4 |
规范 SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)OCCN4CCCC4 |
Key on ui other cas no. |
38519-94-7 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-[(3-Aminobenzoyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1618500.png)



![2-[(4,6-Diamino-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B1618506.png)
